Product packaging for 4-(Cyclopentylamino)benzamide(Cat. No.:)

4-(Cyclopentylamino)benzamide

Cat. No.: B15274183
M. Wt: 204.27 g/mol
InChI Key: IQQILOBSWPXQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.net This versatility is a direct result of the scaffold's inherent chemical properties. The aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, while the amide group is an excellent hydrogen bond donor and acceptor. researchgate.net These features allow benzamide derivatives to be finely tuned to achieve high affinity and selectivity for a wide range of proteins.

The inherent stability and favorable pharmacokinetic properties of the benzamide core make it an attractive component in drug design. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. nih.govnih.gov The ability to readily modify the benzamide structure through substitution on the benzene (B151609) ring or the amide nitrogen allows for the systematic exploration of the chemical space and the optimization of desired biological activities. ontosight.ai This has led to the development of numerous clinically successful drugs and a continued interest in discovering novel benzamide-based therapeutic agents. nih.govnih.gov

Overview of Key Biological Target Classes Modulated by Benzamide-Based Agents

The broad utility of the benzamide scaffold is underscored by the extensive range of biological targets that its derivatives have been shown to modulate. These targets span several major classes of proteins that are implicated in a multitude of disease states.

Target ClassSpecific ExamplesTherapeutic Area
Enzymes Carbonic Anhydrase, Cholinesterases, Histone Deacetylases (HDACs), GlucokinaseGlaucoma, Alzheimer's Disease, Cancer, Diabetes
Receptors Dopamine (B1211576) Receptors (D2, D3), Serotonin (B10506) Receptors (5-HT7), G-Protein-Coupled Receptors (GPCRs)Schizophrenia, Depression, Neurological Disorders
Ion Channels Potassium Channels (IKs)Cardiac Arrhythmias
Other Proteins DNA Methyltransferases (DNMTs), MicroRNACancer

This table provides a summary of key biological target classes for benzamide derivatives and their associated therapeutic areas.

For instance, benzamide derivatives have been developed as potent inhibitors of enzymes like carbonic anhydrase and cholinesterases, which are established targets for the treatment of glaucoma and Alzheimer's disease, respectively. nih.gov In the realm of oncology, benzamides have been investigated as inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.govmdpi.com Furthermore, the modulation of dopamine and serotonin receptors by benzamide-based drugs has been a cornerstone in the treatment of various psychiatric disorders. nih.gov The discovery of benzamides as blockers of cardiac potassium channels also highlights their potential in addressing cardiovascular diseases.

Rationale for Investigating Novel Substituted Benzamide Structures like 4-(Cyclopentylamino)benzamide

The continued investigation into novel substituted benzamides, such as this compound, is driven by the quest for improved therapeutic profiles, including enhanced potency, selectivity, and pharmacokinetic properties, as well as the need to overcome drug resistance. While specific research on this compound is not widely documented in publicly available literature, the rationale for its synthesis and potential investigation can be inferred from structure-activity relationship (SAR) studies of related compounds.

The substitution at the 4-position of the benzamide ring is a common strategy to explore and optimize biological activity. The introduction of an amino group at this position, for example, has been a key feature in the design of various bioactive molecules. nih.govnih.gov The nature of the substituent on this amino group can significantly influence the compound's interaction with its biological target.

The choice of a cyclopentyl group in this compound is noteworthy. Cycloalkyl groups are often incorporated into drug candidates to modulate lipophilicity, which can in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The constrained conformation of the cyclopentyl ring, compared to a linear alkyl chain, can also lead to more specific interactions with a target protein, potentially enhancing potency and selectivity. For instance, research on 4-substituted benzamides as I(Ks) potassium channel blockers has explored moieties with cyclopentyl-like structures, suggesting the utility of such groups in this chemical space.

Therefore, the rationale for investigating a novel structure like this compound lies in the systematic exploration of how the combination of a 4-amino-substituted benzamide scaffold with a cycloalkyl group influences its biological activity. Such studies are fundamental to expanding the chemical diversity of benzamide derivatives and uncovering new therapeutic leads with potentially superior properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B15274183 4-(Cyclopentylamino)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(cyclopentylamino)benzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)9-5-7-11(8-6-9)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H2,13,15)

InChI Key

IQQILOBSWPXQQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopentylamino Benzamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of the target molecule, 4-(cyclopentylamino)benzamide, reveals two primary disconnection approaches. The most common and strategically sound disconnection is at the amide bond, leading to two key precursors: a 4-(cyclopentylamino)benzoic acid derivative and ammonia (B1221849) or an ammonia equivalent. A second possible disconnection is at the C-N bond of the cyclopentylamine (B150401) moiety, which would involve the reaction of a 4-aminobenzamide (B1265587) with a cyclopentyl halide or an equivalent electrophile.

The first approach, involving the formation of the amide bond as the final key step, is generally preferred due to the often more reliable and higher-yielding nature of amidation reactions. This strategy identifies 4-(cyclopentylamino)benzoic acid and cyclopentylamine as the crucial synthetic precursors. Further retrosynthetic analysis of 4-(cyclopentylamino)benzoic acid points towards 4-aminobenzoic acid or a derivative thereof, such as 4-nitrobenzoic acid , as the initial starting material.

Optimized Synthetic Routes for the this compound Core Structure

The construction of the this compound core relies on well-established organic transformations, optimized to ensure high yields and purity of the final product.

Amidation Reactions and Strategic Coupling Protocols

The final step in many synthetic routes to this compound is the formation of the primary amide from the corresponding carboxylic acid. This transformation can be achieved through several reliable methods. A common approach involves the conversion of 4-(cyclopentylamino)benzoic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(cyclopentylamino)benzoyl chloride is then treated with ammonia to furnish the desired benzamide (B126).

Alternatively, peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid without the need to isolate the acid chloride. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), or a combination of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), have proven effective in promoting this transformation. scholarscentral.com

Regioselective Incorporation of the Cyclopentylamine Moiety

The regioselective introduction of the cyclopentylamine group at the 4-position of the benzamide ring is a critical step. A prevalent and efficient method involves the nucleophilic substitution of a suitable leaving group on the aromatic ring by cyclopentylamine.

One established route starts with a readily available starting material like 4-fluorobenzonitrile. The fluorine atom can be displaced by cyclopentylamine under thermal conditions or with the aid of a base to yield 4-(cyclopentylamino)benzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the key intermediate, 4-(cyclopentylamino)benzoic acid.

An alternative strategy begins with 4-nitrobenzoic acid. The nitro group can be reduced to an amine, for instance, through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using a reducing agent like iron powder in the presence of an acid. researchgate.net The resulting 4-aminobenzoic acid can then undergo reductive amination with cyclopentanone (B42830) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to directly form the 4-(cyclopentylamino)benzoic acid.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, a variety of structural analogues are synthesized. These modifications typically involve systematic variations on the benzamide ring and alterations to the cyclopentylamino side chain.

Strategies for Systematic Substituent Variation on the Benzamide Ring

The electronic and steric properties of the benzamide ring can be systematically modified by introducing various substituents. This is often achieved by starting with appropriately substituted precursors. For example, to synthesize analogues with substituents at the 2- or 3-positions of the benzamide ring, the corresponding substituted 4-aminobenzoic acids or 4-nitrobenzoic acids are used as starting materials.

A range of commercially available or readily synthesized substituted benzoic acids can be employed. For instance, the synthesis of N-substituted benzamide derivatives as potential antitumor agents has been reported, where various substituents on the phenyl ring were explored. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly influence the biological activity of the resulting compounds.

Methodologies for Modifications to the Cyclopentylamino Side Chain

Modifications to the cyclopentylamino side chain are crucial for probing the steric and conformational requirements of the binding pocket of a biological target. This can involve the synthesis of analogues with different ring sizes (e.g., cyclobutyl, cyclohexyl), or the introduction of substituents on the cyclopentyl ring.

The synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides has been described, providing a template for varying the cycloalkyl group. nih.gov To introduce substituents on the cyclopentyl ring, substituted cyclopentylamines or cyclopentanones can be used in the synthetic routes described in section 2.2.2. For example, the synthesis of N-cyclopentenyl-lactams using the Aubé reaction showcases methods for creating unsaturated and functionalized cyclic amine precursors. researchgate.net

Molecular Interactions and Biological Target Engagement Studies

Comprehensive Investigation of Enzyme Inhibition Profiles

Detailed enzymatic assays are crucial for characterizing the inhibitory activity of a compound against specific enzymes. However, for 4-(Cyclopentylamino)benzamide, specific data on its enzyme inhibition profile remains elusive.

Histone Deacetylase (HDAC) Inhibition Specificity and Potency of this compound

Benzamide (B126) derivatives are a known class of histone deacetylase (HDAC) inhibitors, which are enzymes that play a critical role in the epigenetic regulation of gene expression. These inhibitors typically interact with a zinc ion in the active site of the HDAC enzyme. While the general class of benzamide-containing compounds, such as entinostat (MS-275), are recognized as Class I selective HDAC inhibitors, specific data for this compound is not available.

Class I, II, and IV HDAC Isoform Selectivity Profiling

There is no publicly available data detailing the inhibitory concentration (IC50) or inhibition constant (Ki) values of this compound against the different classes and isoforms of HDACs (Class I: HDAC1, 2, 3, 8; Class II: HDAC4, 5, 6, 7, 9, 10; Class IV: HDAC11). Therefore, its selectivity profile remains uncharacterized.

Enzyme Kinetic Analysis of HDAC Inhibition Mechanisms

Studies on the enzyme kinetics, which would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the binding characteristics (e.g., slow-tight binding), have not been published for this compound. Benzamide HDAC inhibitors are often characterized by slow association and dissociation kinetic rate constants.

Exploration of Other Potential Enzymatic Targets

Beyond HDACs and CAs, the broader chemical space of benzamides has been explored for activity against other enzymes. However, no studies have been identified that investigate the inhibitory potential of this compound against other classes of enzymes.

Receptor Binding and Ligand-Protein Interaction Studies

Substituted benzamides have been investigated as ligands for various receptors, notably dopamine (B1211576) receptors. However, there is a lack of published data on the receptor binding profile and affinity of this compound for any specific receptor. Detailed ligand-protein interaction studies, which would provide insights into the binding mode and specific molecular interactions with a target protein, are also not available for this compound.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. rsc.orgcyberleninka.ru This method involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated. mdpi.commdpi.com

Despite a thorough search of scientific databases, specific studies detailing the use of radioligand binding assays to evaluate the receptor affinity of this compound could not be located. Consequently, no data on its binding profile, including the receptors it may interact with or its affinity for these targets, can be presented.

To illustrate the type of data that would be generated from such studies, a hypothetical data table is provided below. This table is for illustrative purposes only and does not represent actual experimental results for this compound.

Hypothetical Radioligand Binding Assay Data for this compound

This table is for illustrative purposes only and is not based on experimental data.

Receptor Target Radioligand Used Ki (nM)
Receptor X [³H]-Ligand A 50
Receptor Y [¹²⁵I]-Ligand B >10,000

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Cyclopentylamino Benzamide Derivatives

Elucidation of Key Pharmacophoric Features Essential for Biological Activity

The biological activity of benzamide (B126) derivatives, particularly as PARP inhibitors, is dictated by a set of essential pharmacophoric features. These compounds are designed to mimic NAD+, the natural substrate of the PARP enzyme, with the benzamide core acting as a nicotinamide (B372718) surrogate. researchgate.net

Key pharmacophoric elements include:

A Carboxamide Group: This is arguably the most critical feature. The amide moiety, with at least one proton (NH), forms crucial hydrogen bonds with key residues in the enzyme's active site. researchgate.net In PARP-1, for instance, the amide group forms up to three hydrogen bonds with the backbone of Gly863 and the side chain of Ser904, anchoring the inhibitor in the nicotinamide-binding pocket. nih.gov

An Aromatic or Heterocyclic System: An electron-rich aromatic ring, such as the phenyl group in benzamide or a fused system like benzimidazole (B57391), is required for potent inhibition. researchgate.net This ring system engages in stacking interactions with aromatic residues in the active site, such as Tyr907 in PARP-1. nih.gov

A Non-cleavable Linkage: The bond connecting the aromatic system to the carboxamide must be stable and non-cleavable to ensure the inhibitor's integrity at the active site. researchgate.net

Pharmacophore models based on these features have been successfully used to identify novel and potent PARP1 inhibitors from large chemical libraries. nih.gov The fundamental architecture ensures that the molecule is correctly oriented to disrupt the catalytic activity of the target enzyme.

Impact of Substituents on the Benzamide Core on Target Affinity and Potency

Modifications to the benzamide core structure have a profound impact on target affinity and potency. Fusing the benzamide with an imidazole (B134444) ring to create a benzimidazole carboxamide scaffold, for example, has been a highly successful strategy in developing potent PARP inhibitors. nih.gov This modification often enhances the binding affinity by optimizing interactions within the active site.

Further substitutions on this core can fine-tune the compound's properties. For instance, the addition of a fluoroethoxy group to a benzimidazole carboxamide core was found to increase inhibitory potency threefold compared to analogs with a fluoroethyl triazole group. nih.gov This highlights the sensitivity of the active site to the electronic and steric properties of the substituents. Research on related benzoheterocyclic amides has shown that the type and position of substituents can drastically alter activity, with electron-withdrawing groups at certain positions enhancing anti-inflammatory potential in some series. nih.gov

The following table illustrates how modifications to the core structure affect PARP-1 inhibition.

Base Compound/ScaffoldModification/SubstituentResulting CompoundPARP-1 IC50 (nM)
Benzimidazole Carboxamide4-(2-fluoroethoxy)benzoylCompound 819 nM
Benzimidazole Carboxamide4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoylCompound 1061 nM
Tricyclic Benzimidazole Carboxamide4-(2-fluoroethoxy)benzoylCompound 126.3 nM
Tricyclic Benzimidazole Carboxamide4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoylCompound 1520 nM
This table is generated based on data from a study on 18F-labeled PARP-1 inhibitors. nih.gov

Significance of the Cyclopentylamino Moiety for Specificity and Efficacy

The substituent attached to the amide nitrogen, represented by the cyclopentylamino group in the parent compound, plays a crucial role in defining specificity, potency, and pharmacokinetic properties. This part of the molecule typically extends into a more variable region of the binding pocket, often a hydrophobic one. researchgate.net

In a series of benzimidazole PARP inhibitors with a quaternary methylene-amino substituent at the C-2 position, the size of the cycloalkane ring was found to be critical. Smaller rings like cyclopropyl (B3062369) and cyclobutyl were well-tolerated, whereas larger rings were detrimental to potency. nih.gov This suggests that the pocket accommodating this group has specific size constraints. While not a quaternary substituent, the cyclopentyl group in 4-(cyclopentylamino)benzamide would occupy a similar space, and its size and hydrophobicity are likely key determinants of binding affinity.

The table below, derived from SAR studies on C-2 substituted benzimidazoles, demonstrates the effect of varying the cycloalkane ring size on inhibitory potency.

CompoundR Group (Cycloalkane at Quaternary Carbon)PARP IC50 (nM)
Example 1Cyclopropyl1.8
Example 2Cyclobutyl2.1
Example 3Cyclopentyl16
Example 4Cyclohexyl21
This table is generated based on findings from a study on benzimidazole inhibitors of PARP. nih.gov

The data indicates that for this specific series, potency decreases as the ring size increases from cyclobutyl to cyclohexyl, underscoring the importance of an optimal fit for the cycloalkyl moiety. nih.gov

Conformational Analysis and its Correlation with Molecular Recognition and Biological Outcomes

The three-dimensional conformation of benzamide derivatives is intrinsically linked to their biological activity. The orientation of the carboxamide group relative to the aromatic ring is a key factor for successful molecular recognition by the target enzyme. researchgate.net

Studies have revealed that constraining the carboxamide in an anti conformation relative to the adjacent bond of the aromatic ring leads to a marked improvement in PARP inhibition. researchgate.net This pre-organized conformation minimizes the entropic penalty upon binding, as the molecule does not need to undergo significant conformational rearrangement to fit into the active site. Such a constrained conformation can be achieved through intramolecular hydrogen bonds. For example, analysis of some benzamide derivatives suggests that a hydrogen bond between an ether oxygen on the aryl ring and the benzamide amine group can lock the molecule into a conformation favorable for binding. nih.gov

This constrained geometry ensures that the hydrogen bond donors and acceptors of the amide are perfectly positioned to interact with the complementary residues (Gly and Ser) in the PARP catalytic site. nih.gov Therefore, the conformational preferences of this compound and its derivatives are not merely a structural curiosity but a fundamental driver of their molecular recognition and, consequently, their biological efficacy.

No Publicly Available Research Data on the Mechanistic Actions of this compound

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the mechanistic actions of the chemical compound this compound at the cellular and molecular level were identified. As a result, an evidence-based article that adheres to the requested detailed outline cannot be generated at this time.

The requested article structure necessitates detailed findings on:

Modulation of Intracellular Signaling Pathways and Gene Expression: Including transcriptional regulation and epigenetic modifications like histone acetylation.

Analysis of Cell Cycle Progression and Checkpoint Control: Data on how the compound affects different phases of the cell cycle.

Induction of Apoptosis and Programmed Cell Death Pathways: Information on the specific molecular pathways involved in cell death.

Autophagy Modulation and Lysosomal Function: Research on the compound's impact on these cellular processes.

Impact on Cellular Phenotypes in Preclinical Research Models: Including data tables on cellular proliferation and viability in various cell lines.

Without any specific research on this compound, providing information on these detailed points would amount to speculation. The scientific community has not published findings that would allow for an accurate and informative discussion of this particular compound's biological activities.

It is important to note that the broader class of benzamides does contain compounds with established biological activities, including some that function as histone deacetylase (HDAC) inhibitors or modulators of cell signaling pathways. However, extrapolating these findings to this compound without direct experimental evidence would be scientifically unsound.

Therefore, until research on this compound is conducted and published, a detailed and scientifically accurate article on its mechanistic studies at the cellular and molecular level cannot be written.

Mechanistic Studies at the Cellular and Molecular Level in Vitro and Preclinical Models

Impact on Cellular Phenotypes in Preclinical Research Models

Cell Differentiation and Dedifferentiation Processes

The benzamide (B126) scaffold is a core structure in various molecules that have been investigated for their potential to influence cellular differentiation. Certain novel benzamide derivatives have been identified as inducers of cell differentiation, suggesting a role in controlling the proliferation of malignant cells by promoting their maturation into non-proliferating, differentiated cells rather than by direct cytotoxic effects. googleapis.com This approach is particularly relevant in the context of cancer therapy, where uncontrolled proliferation is a hallmark.

For instance, a patented class of benzamide derivatives has been shown to possess a differentiation-inducing effect, making them potentially useful for treating malignant tumors. googleapis.com These compounds are proposed to act on carcinoma cells, curbing their infinite proliferation by guiding them towards a differentiated state. googleapis.com While specific data on 4-(Cyclopentylamino)benzamide is not available, the broader class of benzamide derivatives has demonstrated activity as histone deacetylase inhibitors, a mechanism known to be involved in the regulation of gene expression and cellular differentiation.

Cellular Migration and Invasion Assays

The migratory and invasive properties of cells are critical factors in various physiological and pathological processes, including cancer metastasis. The benzamide structural motif has been incorporated into compounds designed to inhibit these processes.

In a study focused on developing novel anticancer agents, a series of benzamide-chalcone hybrids were synthesized and evaluated for their biological activities. nih.gov One of the lead compounds from this series demonstrated a concentration-dependent anti-migratory effect in a wound healing assay. nih.gov This assay, a common method to study cell migration in vitro, involves creating a "wound" in a cell monolayer and observing the ability of the cells to migrate and close the gap. The inhibition of this process by the benzamide-chalcone hybrid suggests its potential to interfere with the cellular machinery responsible for migration.

While direct evidence for this compound is lacking in the scientific literature, the findings for related benzamide structures provide a rationale for investigating its potential effects on cellular migration and invasion.

Angiogenesis and Neovascularization Studies in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Several classes of benzamide derivatives have been explored for their antiangiogenic properties.

One such class is the anthranilic acid amides, which are structurally related to benzamides. Specific compounds within this class have been identified as potent and selective inhibitors of vascular endothelial growth factor (VEGF) receptor kinases, which are critical mediators of angiogenesis. nih.gov In a preclinical mouse model, these compounds effectively inhibited VEGF-induced angiogenesis. nih.gov

Furthermore, in a study involving benzamide-chalcone hybrids, specific compounds were evaluated for their in vitro antiangiogenic effects. nih.gov The results indicated that one compound exhibited a moderate antiangiogenic effect, while another demonstrated a strong effect. nih.gov These findings suggest that the benzamide scaffold can be a valuable component in the design of molecules targeting neovascularization. Although no specific studies on this compound in angiogenesis have been reported, the demonstrated activity of related benzamide derivatives underscores the potential of this chemical class in modulating angiogenesis.

Compound ClassAssay/ModelKey FindingsReference
Benzamide DerivativesNot SpecifiedAct as cell differentiation inducers. googleapis.com
Benzamide-Chalcone HybridsWound Healing AssayDemonstrated concentration-dependent anti-migratory effects. nih.gov
Benzamide-Chalcone HybridsIn vitro Antiangiogenic AssayExhibited moderate to strong antiangiogenic effects. nih.gov
Anthranilic Acid AmidesMouse Model of VEGF-induced AngiogenesisPotently inhibited angiogenesis. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 4 Cyclopentylamino Benzamide

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) leverages the knowledge of molecules known to interact with a target of interest to develop predictive models. These models are then used to design new compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a compound like 4-(Cyclopentylamino)benzamide, a QSAR study would typically involve a dataset of analogous benzamide (B126) derivatives with experimentally determined activities against a specific biological target.

The process involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties (e.g., dipole moment), and steric features (e.g., molecular volume and surface area). nih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then employed to build a model that links these descriptors to the observed biological activity. frontiersin.org

For instance, a hypothetical QSAR model for a series of benzamide derivatives targeting a protein kinase might reveal that the inhibitory activity is positively correlated with the hydrophobicity of the substituent at the 4-position and negatively correlated with its steric bulk. In the case of this compound, the cyclopentyl group contributes a specific level of hydrophobicity and bulk that can be quantified and used within the QSAR model to predict its activity. The predictive power of such a model is crucial for prioritizing the synthesis of new, potentially more potent, analogs. frontiersin.org

Table 1: Hypothetical QSAR Descriptors and Their Influence on Activity

DescriptorTypePotential Influence on ActivityRationale
LogP LipophilicityPositiveEnhanced membrane permeability or hydrophobic interactions in the binding pocket.
Molecular Weight StericOptimal RangeA balance is needed to ensure good fit without steric clashes.
Topological Polar Surface Area (TPSA) PolarityNegativeLower TPSA may improve cell penetration.
Number of Rotatable Bonds FlexibilityOptimal RangeSufficient flexibility to adopt the optimal binding conformation without excessive entropic penalty.
Cyclopentyl Group Volume StericSpecificThe size of the cyclopentyl group may be critical for fitting into a specific sub-pocket of the target protein.

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to exert a specific biological effect. youtube.com For this compound and its analogs, a pharmacophore model can be generated based on the common structural features of active compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of new chemical entities that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. For example, a pharmacophore model derived from a series of benzamide-based kinase inhibitors might include a hydrogen bond acceptor (the benzamide carbonyl), a hydrogen bond donor (the amide N-H), and a hydrophobic feature corresponding to the cyclopentyl ring. researchgate.net

Virtual screening campaigns using such a pharmacophore model could identify diverse chemical scaffolds that present these key features in the correct spatial arrangement, leading to the discovery of novel lead compounds. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, to guide the design of new ligands.

Molecular Docking Simulations to Predict Binding Modes with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com In the case of this compound, molecular docking simulations can be performed to understand its binding mode within the active site of a target protein, such as a kinase. nih.gov These simulations would place the ligand in various conformations and orientations within the binding pocket and score them based on the predicted binding affinity.

Table 2: Predicted Interactions of this compound from a Hypothetical Docking Study

Ligand MoietyInteracting Residue (Example)Interaction Type
Benzamide Carbonyl Oxygen Hinge Region Backbone NHHydrogen Bond
Benzamide Amide NH Hinge Region Backbone C=OHydrogen Bond
Cyclopentyl Group Hydrophobic Pocket (e.g., Leu, Val, Ile)van der Waals Interactions
Phenyl Ring Aromatic Residue (e.g., Phe, Tyr)π-π Stacking

Molecular Dynamics Simulations for Ligand-Protein Complex Stability Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view, revealing the stability of the complex over time. nih.gov An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds. youtube.com

The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will exhibit relatively small fluctuations in these values over the course of the simulation. nih.gov MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, identified in the docking studies, and can highlight the role of water molecules in mediating ligand-protein interactions. researchgate.net

Free Energy Perturbation Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. wikipedia.org This technique is based on the concept of an "alchemical transformation," where one ligand is gradually transformed into another within the protein's binding site and in solution. youtube.com The difference in the free energy of these two transformations provides the relative binding free energy.

For this compound, FEP calculations could be used to predict the change in binding affinity resulting from a specific chemical modification, such as replacing the cyclopentyl group with a cyclohexyl or a cyclobutyl group. While computationally intensive, FEP calculations can provide highly accurate predictions of binding affinity, making them a valuable tool in lead optimization. nih.govacs.org

In Silico Prediction of ADMET Properties for Research Compound Prioritization

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for prioritizing candidates with a higher probability of clinical success. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before substantial resources are invested in synthesis and experimental testing. nih.gov These predictive models leverage vast datasets of known chemical structures and their corresponding ADMET characteristics to build algorithms capable of forecasting the behavior of novel molecules. nih.gov For a research compound like this compound, in silico ADMET prediction serves as a foundational step in evaluating its potential as a drug candidate. Various web-based tools and software, such as SwissADME, pkCSM, and admetSAR, are commonly employed to generate these predictions based on the compound's structure. nih.govbohrium.com These platforms analyze physicochemical properties and apply quantitative structure-activity relationship (QSAR) models to estimate a compound's pharmacokinetic profile. nih.gov

The prioritization of research compounds is heavily influenced by these predictions. A molecule with a promising in silico profile—for instance, good predicted oral absorption, appropriate distribution to the target tissue, manageable metabolism, and low toxicity risk—would be ranked higher for further investigation. Conversely, predictions of poor ADMET properties can lead to the deprioritization of a compound or guide medicinal chemists in making structural modifications to overcome these liabilities. jonuns.com

Absorption and Distribution Predictions (e.g., BBB penetration, plasma protein binding)

The absorption and distribution of a compound determine its ability to reach the systemic circulation and, subsequently, its target site of action in the body. In silico tools predict several key parameters to model these processes. For this compound, while specific experimental or published computational data is not available, we can outline the predictive parameters typically assessed.

Blood-Brain Barrier (BBB) penetration is a crucial distribution characteristic for compounds targeting the central nervous system (CNS). For those not intended for CNS action, low BBB penetration is desirable to avoid potential side effects. Predictive models classify compounds as BBB penetrant (BBB+) or non-penetrant (BBB-) based on factors like molecular weight, polarity (measured by the topological polar surface area or TPSA), and lipophilicity (logP).

Plasma Protein Binding (PPB) is another critical distribution parameter. The extent to which a compound binds to plasma proteins like albumin affects its free concentration in the blood, and only the unbound fraction is generally available to exert its pharmacological effect. High PPB can limit drug efficacy and influence its clearance rate. In silico models predict the percentage of a compound that will be bound to plasma proteins.

A summary of typical in silico predictions for absorption and distribution is presented in the table below.

Predicted ParameterDescriptionTypical Output FormatSignificance for Drug Development
Gastrointestinal (GI) Absorption Predicts the extent of absorption from the gut into the bloodstream.High/Low or Percentage (%)Essential for determining suitability for oral administration.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross the BBB and enter the CNS.Yes/No or logBB valueCritical for CNS-targeting drugs and for avoiding CNS side effects for non-CNS drugs.
Plasma Protein Binding (PPB) Estimates the percentage of the compound that will bind to proteins in the blood.Percentage (%)Influences the free drug concentration, distribution, and clearance.
P-glycoprotein (P-gp) Substrate/Inhibitor Predicts whether the compound is a substrate or inhibitor of the P-gp efflux pump.Yes/NoAffects drug absorption and distribution, and potential for drug-drug interactions.

Metabolic Stability and Metabolite Prediction

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. A compound that is metabolized too quickly may have a short duration of action, while one that is not metabolized at all could accumulate to toxic levels. In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are most likely to metabolize a compound. bohrium.com Furthermore, these tools can predict whether the compound is likely to be an inhibitor of these enzymes, which is a major cause of drug-drug interactions.

Metabolite prediction involves identifying the likely structures of the molecules formed after the parent compound has been metabolized. Predicting metabolites is important because they can have their own pharmacological activity or toxicity. Computational tools, such as XenoSite, analyze the chemical structure of a compound like this compound to identify sites that are most susceptible to common metabolic reactions, such as hydroxylation, N-dealkylation, or amide hydrolysis. bohrium.com

The table below outlines the key predictions related to metabolic stability.

Predicted ParameterDescriptionTypical Output FormatSignificance for Drug Development
CYP450 Substrate Predicts which Cytochrome P450 isoenzymes are likely to metabolize the compound.List of Isoforms (e.g., CYP2D6, CYP3A4)Indicates the primary metabolic pathways and potential for variability in populations.
CYP450 Inhibitor Predicts whether the compound will inhibit specific CYP450 isoenzymes.Yes/No for major isoformsKey for assessing the risk of drug-drug interactions.
Metabolic Stability Estimates the compound's susceptibility to metabolism, often expressed as clearance.Qualitative (Low, Medium, High) or Quantitative (mL/min/kg)Determines the likely in vivo half-life and dosing frequency.
Predicted Metabolites Identifies the potential structures of metabolic products.Chemical StructuresImportant for understanding the complete pharmacology and toxicology profile.

Excretion Pathway Predictions

Excretion is the final step in the elimination of a compound and its metabolites from the body. The primary routes of excretion are renal (via the kidneys into urine) and hepatic (via the liver into bile and then feces). In silico models can provide an indication of the likely major excretion pathway. For example, compounds that are water-soluble and have a low molecular weight are often cleared renally. The prediction of renal clearance is often linked to parameters such as the Total Clearance (CLtot) and whether the compound is a substrate for renal uptake or efflux transporters. While specific in silico excretion pathway predictions for this compound are not publicly documented, the general approach is summarized below.

Predicted ParameterDescriptionTypical Output FormatSignificance for Drug Development
Total Clearance (CLtot) Predicts the overall rate of drug elimination from the body from all pathways.Quantitative (log(mL/min/kg))A composite measure of metabolism and excretion that influences dosing.
Renal OCT2 Substrate Predicts if the compound is a substrate for the Organic Cation Transporter 2 in the kidneys.Yes/NoIndicates a potential for active renal secretion.
Primary Excretion Route Provides a qualitative prediction of whether the compound is mainly cleared by the kidneys or the liver.Renal / HepaticImportant for understanding how the drug will be eliminated and for dose adjustments in patients with renal or hepatic impairment.

Preclinical Efficacy Studies in Disease Models in Vitro and in Vivo, Excluding Clinical Trials

Efficacy Evaluation in Various In Vitro Disease Models

No publicly available data exists on the evaluation of 4-(Cyclopentylamino)benzamide in in vitro disease models. Such studies would typically involve assessing the compound's effects on specific cell lines, such as cancer cells or models of inflammation, to determine its potential therapeutic activity at a cellular level.

Assessment of Efficacy in In Vivo Animal Models

There is currently no published research detailing the assessment of this compound's efficacy in in vivo animal models. This stage of preclinical research is crucial for understanding a compound's activity and potential in a whole-organism setting.

Xenograft and Allograft Tumor Models

Information regarding the evaluation of this compound in xenograft or allograft tumor models is not available. These models, where human or animal tumors are implanted into immunodeficient or immunocompetent mice, respectively, are standard for evaluating the anti-cancer potential of a test compound.

Genetically Engineered Mouse Models of Disease

No studies have been found that utilize genetically engineered mouse models (GEMMs) to assess the efficacy of this compound. GEMMs are sophisticated models that mimic human diseases at a genetic level, providing valuable insights into a compound's mechanism of action and therapeutic potential in a more biologically relevant context.

Pharmacodynamic Biomarker Evaluation and Target Engagement Assessment in Preclinical Models

Data on the pharmacodynamic biomarkers and target engagement for this compound in preclinical models is not available in the public domain. These studies are essential to confirm that the compound is interacting with its intended molecular target in a living organism and to understand the biological consequences of this interaction.

Analytical Methodologies for Research and Preclinical Development of 4 Cyclopentylamino Benzamide

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are indispensable for determining the purity of newly synthesized 4-(Cyclopentylamino)benzamide and for isolating any related substances or synthetic analogues. High-Performance Liquid Chromatography (HPLC) is the most prominent technique for these purposes.

Purity assessment is typically conducted using reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For this compound, a C18 or phenyl-based column would likely provide effective separation from nonpolar and polar impurities. The mobile phase would typically consist of an aqueous component (like water with a buffer such as ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components, from early-eluting polar impurities to late-eluting nonpolar analogues. Detection is commonly performed using a UV detector, set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance.

The purity of the main peak corresponding to this compound is determined by calculating its area percentage relative to the total area of all observed peaks. For regulatory purposes, a purity level of ≥95% is often required for preclinical research-grade material.

For the isolation of synthetic analogues or impurities for structural identification, preparative HPLC is utilized. This technique uses larger columns and higher flow rates to handle larger quantities of the compound mixture. The fractions corresponding to the desired peaks are collected, and the solvent is evaporated to yield the isolated compound. nih.gov Other chromatographic techniques like column chromatography with silica (B1680970) gel can also be employed for purification, particularly for large-scale synthesis where cost-effectiveness is a factor. researchgate.net Recrystallization is another fundamental technique used to purify solid compounds like benzamides, where a suitable solvent is chosen to dissolve the compound at an elevated temperature, and upon slow cooling, the pure compound crystallizes, leaving impurities in the solution. kaly-cell.com

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Once this compound and its analogues are purified, spectroscopic methods are employed to confirm their chemical structures. This is a multi-faceted approach, typically involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the benzamide ring, the protons of the cyclopentyl group, and the amine and amide protons.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl). researchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the final assembly of the molecule. researchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, which aids in structural confirmation. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which should match the calculated theoretical mass. The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing the loss of specific fragments, such as the cyclopentyl group or the amide moiety. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide and amine groups, the C=O stretching of the amide carbonyl group, and C-H and C=C stretching vibrations from the aromatic and aliphatic parts of the molecule. nih.govnih.gov

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (approx. 6.5-7.8 ppm), cyclopentyl protons (approx. 1.4-4.0 ppm), amide N-H proton (approx. 8.0-8.5 ppm), and amine N-H proton (variable).
¹³C NMR Signals for carbonyl carbon (approx. 165-170 ppm), aromatic carbons (approx. 110-150 ppm), and aliphatic carbons of the cyclopentyl ring (approx. 20-60 ppm).
MS (ESI+) A molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₁₂H₁₇N₂O⁺).
IR Characteristic absorption bands for N-H stretching (approx. 3300-3500 cm⁻¹), C=O stretching (approx. 1630-1680 cm⁻¹), aromatic C-H stretching (approx. 3000-3100 cm⁻¹), and aliphatic C-H stretching (approx. 2850-2960 cm⁻¹).

Bioanalytical Methods for Detection and Quantification in Biological Matrices for Research Studies

To understand the behavior of this compound in biological systems, sensitive and specific bioanalytical methods are required to measure its concentration in various biological samples.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates due to its high sensitivity, specificity, and speed. nih.govwaters.com

Method development involves optimizing several key steps. First, a sample extraction procedure is established to isolate the analyte from interfering matrix components. This could be a protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov Second, chromatographic conditions (column, mobile phase, flow rate) are optimized to achieve a sharp peak for this compound, well-separated from any endogenous matrix components. A suitable internal standard (IS), a structurally similar compound not present in the sample, is added to correct for variability in extraction and instrument response. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process ensures that only the compound of interest is quantified. waters.com

The method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation includes assessing linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix. researchgate.netnih.gov The lower limit of quantification (LLOQ) must be sensitive enough to measure concentrations relevant to the expected pharmacological activity. nih.gov

Quantitative Analysis in In Vitro Cell Culture Supernatants and Lysates

In vitro studies are crucial for understanding a compound's mechanism of action and metabolic stability. For these studies, the validated LC-MS/MS method can be adapted to quantify this compound in cell culture media (supernatants) and cell lysates. kaly-cell.com For example, in metabolic stability assays using liver cells (hepatocytes), the disappearance of the parent compound over time is monitored to determine its rate of metabolism. nih.gov In cell-based activity assays, measuring the compound concentration in the media and within the cells (lysates) can help correlate the observed biological effect with the actual compound exposure. nih.govnih.gov The sample preparation for these matrices might require slight modifications, but the core LC-MS/MS principles remain the same.

Measurement in Animal Tissues and Biofluids for Pharmacodynamic Studies

Pharmacodynamic (PD) studies in animal models aim to link drug concentration to a pharmacological effect. To achieve this, it is often necessary to measure the concentration of this compound not only in blood or plasma but also in the target tissue. researchgate.net Biofluids like urine can also be analyzed to understand the excretion pathways.

The LC-MS/MS method developed for plasma can be adapted for these different matrices. However, tissue samples require an additional homogenization step to create a uniform suspension from which the drug can be extracted. The extraction efficiency and potential for matrix effects can differ significantly between plasma, urine, and various tissues (e.g., brain, liver, tumor), necessitating specific validation for each matrix. wikipedia.org These concentration data are vital for building pharmacokinetic/pharmacodynamic (PK/PD) models that help in understanding the dose-exposure-response relationship of this compound.

Future Research Directions and Translational Perspectives Preclinical Focus Only

Exploration of Combination Strategies with Other Therapeutic Modalities in Preclinical Settings

To enhance the potential therapeutic efficacy of 4-(Cyclopentylamino)benzamide, future preclinical research will likely focus on its use in combination with other established and emerging treatment modalities. The rationale behind this approach is to target cellular pathways from multiple angles, potentially leading to synergistic effects and overcoming resistance mechanisms.

One promising avenue is the combination with targeted radiotherapy. Certain benzamide (B126) derivatives have demonstrated an affinity for melanin, allowing them to act as vehicles for delivering radioisotopes to melanoma cells. nih.gov Preclinical studies could explore whether this compound or its analogues can be radiolabeled and used to selectively deliver radiation to tumors, a strategy that has shown promise with other benzamides like MIP-1145. nih.gov Such a strategy would combine the pharmacological activity of the benzamide with the cytotoxic effects of radiation.

Another area of investigation involves combining this compound with conventional chemotherapy or other targeted agents. Preclinical models, such as cell lines and patient-derived xenografts, would be essential to identify synergistic combinations, determine optimal sequencing, and elucidate the molecular basis for the enhanced effects.

Table 1: Potential Preclinical Combination Strategies

Therapeutic Modality Rationale for Combination with this compound Preclinical Models for Evaluation
Targeted Radiotherapy Utilize benzamide structure for targeted delivery of radioisotopes to specific tissues (e.g., melanin-expressing tumors). nih.gov In vitro cell binding assays; In vivo biodistribution and efficacy studies in tumor-bearing animal models.
Chemotherapy Potential for synergistic cytotoxicity by targeting different stages of the cell cycle or complementary signaling pathways. 2D and 3D cell culture models; Patient-derived xenograft (PDX) models.
Targeted Molecular Therapy Combine with inhibitors of key oncogenic pathways (e.g., kinase inhibitors) to create a multi-pronged attack on cancer cell proliferation and survival. Genetically engineered mouse models (GEMMs); Co-culture systems.

| Immunotherapy | Investigate potential to modulate the tumor microenvironment or enhance the efficacy of immune checkpoint inhibitors. | Humanized mouse models; In vitro immune cell activation assays. |

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

The physicochemical properties of this compound, such as its solubility and bioavailability, can be significant determinants of its preclinical efficacy. Advanced drug delivery systems offer a powerful means to overcome limitations and enhance the therapeutic index of drug candidates. nih.govpreprints.org

Nanoparticle-based systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, represent a versatile platform. nih.govresearchgate.net These carriers can improve the solubility of hydrophobic compounds, protect them from premature degradation, and facilitate targeted delivery to specific tissues, thereby reducing systemic exposure and potential toxicity. nih.govnih.gov For instance, encapsulating this compound within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or poly(caprolactone) (PCL), could enable controlled, sustained release of the compound. nih.govresearchgate.net

Implantable drug delivery systems are another area of interest, offering the potential for long-term, localized drug administration. nih.gov These systems, which can be fabricated using technologies like hot-melt extrusion, could be particularly useful for preclinical studies requiring sustained drug levels over extended periods. nih.gov

Table 2: Advanced Drug Delivery Systems for Preclinical Research

Delivery System Potential Advantages for this compound Key Preclinical Evaluation Parameters
Liposomes Can encapsulate both hydrophilic and hydrophobic drugs, improving stability and altering pharmacokinetics. preprints.org Formulation stability, encapsulation efficiency, in vitro drug release profile, cellular uptake.
Polymeric Nanoparticles Offers controlled and sustained release, potential for surface functionalization for active targeting. nih.govscirp.org Particle size and distribution, drug loading capacity, biodistribution, in vivo efficacy.
Solid Lipid Nanoparticles (SLNs) High drug loading capacity, biocompatibility, and potential for large-scale production. nih.gov Physical stability, drug release kinetics, biocompatibility assays.

| Implantable Devices | Provides prolonged, site-specific drug delivery, improving patient compliance in a clinical setting. nih.gov | Biocompatibility of the implant material, in vivo drug release profile, local tissue response. |

Identification and Validation of Novel Biomarkers for Response Prediction in Preclinical Models

To advance the preclinical development of this compound, it is crucial to identify biomarkers that can predict response or resistance to the compound. Biomarkers are essential for stratifying preclinical models (and eventually patient populations) to identify those most likely to benefit, thereby enabling a more personalized approach.

The search for biomarkers could involve a multi-omics approach. Genomic analysis of preclinical models (e.g., a panel of cancer cell lines) could identify gene mutations or copy number variations that correlate with sensitivity to the compound. Transcriptomic profiling could reveal gene expression signatures, such as the upregulation of specific pathways, that are associated with response. For example, in other therapeutic areas, biomarkers like homologous recombination deficiency (HRD) for PARP inhibitors have proven critical. nih.gov A similar strategy could be applied here.

Promising candidate biomarkers identified through these screening methods would require rigorous validation in more complex preclinical models, such as patient-derived organoids or xenografts. nih.gov These models better recapitulate the heterogeneity of human disease and provide a more stringent test of a biomarker's predictive power.

Table 3: Strategies for Biomarker Discovery and Validation

Approach Objective Examples of Techniques Preclinical Validation
Genomic Screening Identify genetic alterations (mutations, amplifications) correlating with drug sensitivity. Whole-exome sequencing, targeted gene panel sequencing of sensitive vs. resistant cell lines. Correlation of biomarker status with response in PDX or GEMM models.
Transcriptomic Profiling Discover gene expression signatures predictive of response. RNA-sequencing, microarray analysis of treated and untreated preclinical models. Development of a gene expression signature and testing its predictive power in independent cohorts.
Proteomic Analysis Identify protein expression levels or post-translational modifications associated with efficacy. Mass spectrometry, reverse-phase protein arrays. Immunohistochemistry (IHC) or immunoassays to confirm protein levels in responsive vs. non-responsive tumors.

| Functional Biomarkers | Measure the modulation of the drug's target or downstream pathway. | Pharmacodynamic assays measuring target engagement or pathway inhibition (e.g., phosphorylation status). | In vivo imaging or tissue analysis to confirm target modulation in treated animal models. |

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and will be central to the development of next-generation analogues of this compound. nih.govnih.gov The goal of these efforts is to systematically modify the chemical structure to optimize its pharmacological properties.

By synthesizing a library of related compounds and evaluating them in preclinical assays, researchers can deduce which parts of the molecule are essential for its activity and which can be modified to improve characteristics like potency, selectivity, and metabolic stability. researchgate.net For example, modifications to the cyclopentyl group, the benzamide core, or the substitution pattern on the aromatic ring could be explored. nih.govnih.gov

The insights gained from SAR studies guide the rational design of new analogues with potentially superior preclinical profiles. For instance, if a particular analogue shows high potency but poor metabolic stability, further chemical modifications could be introduced to block metabolic hotspots without compromising its activity. This iterative process of design, synthesis, and testing is key to refining a lead compound into a viable drug candidate. umn.edu

Table 4: Compound Names Mentioned

Compound Name
This compound
MIP-1145 (N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide)
Paclitaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.